molecular formula C27H49NO B14471321 2-[(Dimethylamino)methyl]-4,6-dinonylphenol CAS No. 71756-73-5

2-[(Dimethylamino)methyl]-4,6-dinonylphenol

Cat. No.: B14471321
CAS No.: 71756-73-5
M. Wt: 403.7 g/mol
InChI Key: NTFXJBMYMPJFBW-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-4,6-dinonylphenol is an organic compound characterized by the presence of a phenol group substituted with dimethylamino and dinonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-4,6-dinonylphenol typically involves the Mannich reaction, where phenol reacts with formaldehyde and dimethylamine under controlled conditions. The reaction is carried out in a reactor under vacuum, and the water produced during the reaction is removed to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques is common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-4,6-dinonylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

2-[(Dimethylamino)methyl]-4,6-dinonylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-4,6-dinonylphenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenol group can undergo redox reactions, contributing to the compound’s antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dimethylamino)methyl]-4,6-dinonylphenol is unique due to the presence of long-chain dinonyl groups, which impart distinct hydrophobic properties and influence its solubility and reactivity compared to other similar compounds.

Properties

CAS No.

71756-73-5

Molecular Formula

C27H49NO

Molecular Weight

403.7 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-4,6-di(nonyl)phenol

InChI

InChI=1S/C27H49NO/c1-5-7-9-11-13-15-17-19-24-21-25(20-18-16-14-12-10-8-6-2)27(29)26(22-24)23-28(3)4/h21-22,29H,5-20,23H2,1-4H3

InChI Key

NTFXJBMYMPJFBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)CN(C)C)O)CCCCCCCCC

Origin of Product

United States

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